Ajoene

Übersicht

Beschreibung

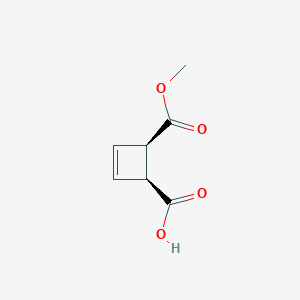

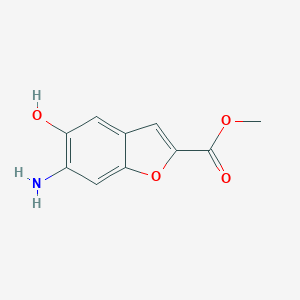

Ajoene is an unsaturated organosulfur compound found in small quantities (0.1%–0.5%) in garlic . It is derived from garlic and is known for its broad pharmacological properties . It has been identified as a major compound in garlic that induces apoptosis in human leukemic cells without affecting healthy peripheral mononuclear blood cells .

Synthesis Analysis

Ajoene is synthesized from readily available components. The sequence starts with a simple dibromide and terminates with the oxidation of an organoselenium compound . The biggest challenge in ajoene synthesis was minimizing the various side reactions typical for organosulfur compounds .

Molecular Structure Analysis

Ajoene’s molecular structure, characterized by a trisulfide moiety, is crucial for its biological activity . The compound acts as both an inhibitor and a substrate of key enzymes in the antioxidant thiol metabolism .

Chemical Reactions Analysis

Ajoene’s chemical reactivity, particularly its interaction with the fibrinogen receptor on platelets, underlies its potent antiplatelet effects . It inhibits platelet aggregation by directly interacting with the receptor, affecting fibrinogen binding and platelet release reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of ajoene contribute to its biological effects. For instance, ajoene’s ability to inhibit protein prenylation, a post-translational modification crucial for cell proliferation, is linked to its antiproliferative effect on arterial smooth muscle cells.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Prevention

Ajoene has shown promise in the field of oncology, particularly in the prevention and treatment of cancer. Studies have indicated that ajoene can inhibit the growth of certain cancer cell lines . It works by interfering with cellular processes that are crucial for cancer cell proliferation. Additionally, ajoene has been found to alleviate cancer-induced skeletal muscle atrophy, which is a common complication in cancer patients .

Antimicrobial Activity

The antimicrobial properties of ajoene are well-documented. It has been effective against a range of bacterial and fungal species, including certain gram-positive and gram-negative bacteria . This makes ajoene a potential candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

Cardiovascular Health

Ajoene exhibits antithrombotic properties, which means it can prevent the formation of blood clots . This is significant in the prevention of cardiovascular diseases such as heart attacks and strokes, as it helps maintain blood flow and prevents clot-related complications.

Anti-Inflammatory Effects

Inflammation is a response of the body to injury or infection, but chronic inflammation can lead to various diseases. Ajoene has been shown to suppress inflammatory responses, which could be beneficial in treating conditions associated with chronic inflammation .

Muscle Atrophy Prevention

Ajoene has protective effects against muscle degradation and atrophy. It does so by decreasing myokines secretion and suppressing certain signaling pathways that contribute to muscle wasting . This application is particularly relevant for conditions like cancer cachexia, where muscle atrophy is prevalent.

Virucidal Properties

Research has suggested that ajoene may have virucidal properties against several viruses, including herpes simplex and human rhinovirus . This opens up possibilities for ajoene to be used in the treatment of viral infections, potentially as an antiviral drug.

Promoting Muscle Protein Synthesis

Apart from preventing muscle atrophy, ajoene also promotes muscle protein synthesis. This is crucial for muscle repair and growth, making ajoene a potential therapeutic agent for muscle recovery after injury or in degenerative muscle diseases .

Nutraceutical Potential

Given its various health-supportive properties, ajoene could be considered as a nutraceutical ingredient. It could be incorporated into dietary supplements to provide health benefits beyond basic nutrition, especially for its anticancer and cardioprotective effects .

Wirkmechanismus

Target of Action

Ajoene, an organosulfur compound found in garlic, has been shown to interact with several targets. It has been found to inhibit genes controlled by quorum sensing , a communication system used by pathogenic bacteria like Pseudomonas aeruginosa to synchronize the expression of specific genes involved in pathogenicity . Ajoene also targets the microtubule cytoskeleton of tumor cells .

Mode of Action

Ajoene’s mode of action is believed to be due to its disulfide structure and its ability to interact with thiol residues . It interferes with protein folding via protein S-thiolation, inducing misfolded proteins and triggering ER stress which activates the unfolded protein response (UPR) and mobilises autophagy machinery to remove misfolded protein aggregates .

Biochemical Pathways

Ajoene exerts its antioxidant function through the activation of Nrf2, which regulates GCL expression and increases GSH levels . This may contribute to protecting cells from oxidative stress . It also stimulates apoptosis in human leukemic cells through the promotion of caspase-3-like and caspase-8 activities as well as the promotion of peroxide production .

Pharmacokinetics

More research is needed to better understand these properties and their impact on ajoene’s bioavailability .

Result of Action

Ajoene has been shown to have multiple medicinal uses. It functions as an antioxidant by inhibiting the release of superoxide . It also has antithrombotic (anti-clotting) properties, which helps prevent platelets in the blood from forming blood clots, potentially reducing the risk of heart disease and stroke in humans . Ajoene has shown potential virucidal properties against a number of viruses . It has also been shown to attenuate the growth of certain cancer cell lines .

Action Environment

The action of ajoene can be influenced by environmental factors. For example, the E/Z ratio and yield of ajoene depend on the polarity of the solvent system, reaction condition, and the type of fatty acids that are present during processing . The Z-isomer of ajoene has a strong bioactivity compared to E-ajoene, while the E-isomer is more stable than the Z-isomer during storage .

Safety and Hazards

Zukünftige Richtungen

The use of antivirulence agents, which focus on attenuating bacterial pathogenicity rather than affecting cell viability, represents an alternate and interesting approach for treating bacterial infections . Ajoene’s ability to inhibit quorum sensing, a key target of antivirulence agents, makes it a promising candidate for future research .

Eigenschaften

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318485 | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ajoene | |

CAS RN |

92284-99-6, 92285-01-3 | |

| Record name | (E)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ajoene interact with its targets within cells?

A1: Ajoene exerts its biological effects primarily by S-thiolation, a process where it forms a disulfide bond with cysteine residues on target proteins. [, , , ] This interaction can directly inhibit enzyme activity or disrupt protein-protein interactions, leading to downstream effects on various cellular pathways. [, , , ]

Q2: What are some of the known protein targets of ajoene?

A2: Research has identified several protein targets of ajoene, including:

- Protein Disulfide Isomerase (PDI): Ajoene S-thiolates PDI, a key enzyme involved in protein folding in the endoplasmic reticulum, leading to ER stress and ultimately cell death in cancer cells. []

- Glutathione Reductase (GR) and Trypanothione Reductase (TR): Ajoene acts as both an inhibitor and substrate for these enzymes, potentially contributing to oxidative stress within the cell. []

- Cyclooxygenase-2 (COX2): Ajoene can S-thiolate COX2, an enzyme involved in inflammation, thus contributing to its anti-inflammatory properties. []

- Signal Transducer and Activator of Transcription 3 (STAT3): Ajoene S-thiolates and inhibits STAT3, a transcription factor implicated in inflammation and cancer development. []

- Tubulin: Ajoene has been shown to interact with tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. [, ]

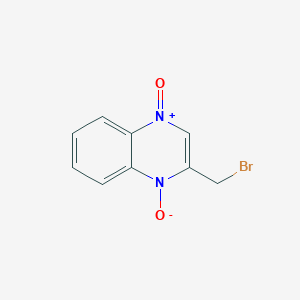

Q3: What is the molecular formula and weight of ajoene?

A3: Ajoene's molecular formula is C9H14OS3, and its molecular weight is 222.4 g/mol.

Q4: Is there spectroscopic data available for ajoene?

A4: Yes, ajoene's structure has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] These techniques provide detailed information about its structure and purity.

Q5: How stable is ajoene under various conditions?

A5: Ajoene exists as two isomers, E-ajoene and Z-ajoene. While generally considered stable, their stability can be influenced by factors like temperature, pH, and exposure to light. [, ] Studies show that ajoene remains relatively stable in mayonnaise even after a month of storage. []

Q6: Are there specific formulation strategies to enhance ajoene's stability, solubility, or bioavailability?

A6: Research on optimizing ajoene formulation is ongoing. Encapsulating ajoene in nanoparticles or liposomes could potentially enhance its stability, solubility, and bioavailability. [] Additionally, structural modifications, like those explored for improved blood stability, hold promise for developing more effective ajoene-based therapeutics. []

Q7: What analytical techniques are used to characterize and quantify ajoene?

A7: High-Performance Liquid Chromatography (HPLC) is widely used to identify, separate, and quantify ajoene isomers. [, , ] Thin Layer Chromatography (TLC) coupled with densitometry is another technique employed for ajoene analysis, particularly in extraction and characterization studies. []

Q8: What are the main in vitro and in vivo effects of ajoene reported in research?

A8: Ajoene exhibits a broad range of biological activities in both in vitro and in vivo settings, including:

- Anticancer activity: Ajoene inhibits the proliferation and induces apoptosis in various cancer cell lines, including leukemia, breast cancer, and esophageal cancer. [, , , ]

- Antimicrobial activity: It demonstrates activity against bacteria, fungi, and parasites. [, , , , ]

- Anti-inflammatory activity: Ajoene dampens inflammatory responses in macrophages by inhibiting pro-inflammatory cytokine production and modulating COX2 and STAT3 activity. []

- Antithrombotic activity: It inhibits platelet aggregation, potentially beneficial for preventing thrombosis. [, ]

Q9: Has ajoene been tested in clinical trials for any specific conditions?

A9: Yes, small-scale clinical trials have investigated ajoene's efficacy in treating:

- Tinea pedis (athlete's foot): Ajoene demonstrated promising results in treating tinea pedis, comparable to the antifungal drug terbinafine. [, ]

- Chromoblastomycosis: Topical ajoene showed efficacy in treating this fungal infection, with the added benefit of causing less scarring compared to 5-fluorouracil. []

Q10: What is known about ajoene's pharmacokinetics and pharmacodynamics (PK/PD)?

A10: While research on ajoene's PK/PD is limited, studies using a Caco-2 cell monolayer model suggest that it is metabolized within cells and may not be easily transported across intestinal barriers. [] Further investigations are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q11: Are there concerns about resistance development to ajoene?

A11: While resistance to ajoene itself has not been extensively studied, its mechanism of action, particularly its ability to target multiple pathways and proteins, might make it more challenging for resistance to develop compared to single-target drugs. [] Nevertheless, continuous monitoring for potential resistance mechanisms is crucial for its long-term therapeutic viability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

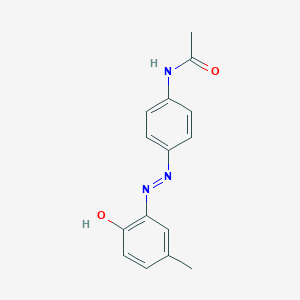

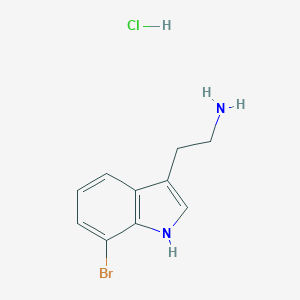

![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)

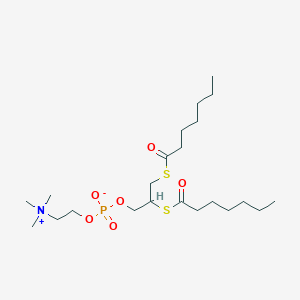

![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)